molecular formula C13H17ClN2O3 B14589007 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one CAS No. 61532-29-4

1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one

Cat. No.: B14589007
CAS No.: 61532-29-4
M. Wt: 284.74 g/mol
InChI Key: WFRORUPWEPLTKL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one is a synthetic organic compound characterized by its unique imidazolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 3,3-dimethylbutan-2-one, followed by cyclization with diethanolamine under acidic conditions . Another method includes the condensation of 4-chlorobenzaldehyde with 3,3-dimethylbutan-2-one, followed by hydrogenation over nickel in the presence of toluene or xylene as a solvent .

Industrial Production Methods: Industrial production of this compound typically involves batch processes, where the starting materials are reacted under controlled conditions to ensure high yield and purity. The use of catalysts such as nickel and solvents like toluene or xylene is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidinones.

Scientific Research Applications

1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one exerts its effects involves interactions with specific molecular targets and pathways. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one stands out due to its unique imidazolidinone structure, which imparts distinct chemical and biological properties

Properties

CAS No.

61532-29-4

Molecular Formula

C13H17ClN2O3

Molecular Weight

284.74 g/mol

IUPAC Name

1-(4-chlorophenyl)-3,5-dimethoxy-4,4-dimethylimidazolidin-2-one

InChI

InChI=1S/C13H17ClN2O3/c1-13(2)11(18-3)15(12(17)16(13)19-4)10-7-5-9(14)6-8-10/h5-8,11H,1-4H3

InChI Key

WFRORUPWEPLTKL-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N(C(=O)N1OC)C2=CC=C(C=C2)Cl)OC)C

Origin of Product

United States

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